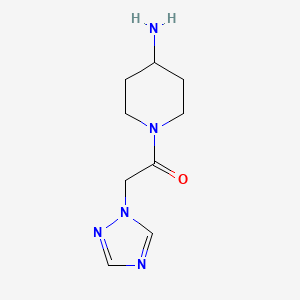
1-(4-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(4-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H15N5O and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 183.23 g/mol. The compound features a piperidine ring substituted with an amino group and a triazole moiety, which is often associated with various biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C8H13N5 |
| Molecular Weight | 183.23 g/mol |
| SMILES | C(C(=O)NCCN)C1=NN=N1 |
| InChI | InChI=1S/C8H13N5/c9-5(10)8(11)6-12-7(8)4/h5H,6H2,1H3,(H2,9,10,11) |
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, this compound has been studied for its efficacy against various bacterial strains. A study highlighted its effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa , both critical pathogens listed by the WHO as priority targets for antibiotic development .
The biological activity of this compound is primarily attributed to its ability to interfere with microbial cell wall synthesis and function. The triazole ring structure contributes to its binding affinity with enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.
Study 1: Antibacterial Activity
In a comparative study involving several triazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Pseudomonas aeruginosa , indicating potent antibacterial properties .
Study 2: Pharmacokinetics and Toxicology
A pharmacokinetic study assessed the absorption and distribution of this compound in animal models. Results indicated favorable bioavailability with peak plasma concentrations achieved within 30 minutes post-administration. Toxicological assessments revealed no significant adverse effects at therapeutic doses.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-thio)ethanone | 32 | Inhibition of cell wall synthesis |
| 3-(4-Aminopiperidin-1-yl)-triazole | 16 | Ergosterol biosynthesis inhibition |
| Target Compound | 16 | Ergosterol biosynthesis inhibition |
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-8-1-3-13(4-2-8)9(15)5-14-7-11-6-12-14/h6-8H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVUWKXPYKRXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















